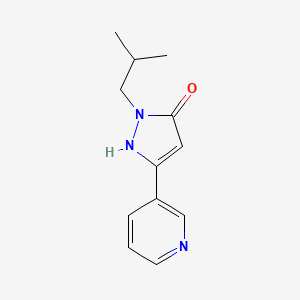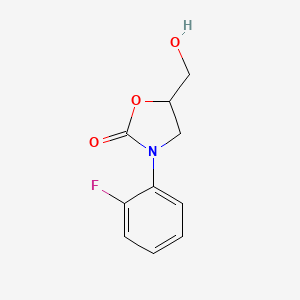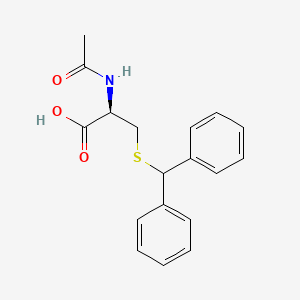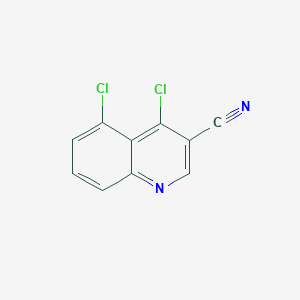
4,5-Dichloroquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloroquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimalarial, anti-inflammatory, antibacterial, and anticancer activities . The presence of chloro and nitrile groups in the quinoline ring enhances its reactivity and potential for various chemical transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,5-Dichloroquinoline-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 4,5-dichloroaniline with malononitrile in the presence of a base, followed by cyclization to form the quinoline ring . Another method includes the reaction of 4,5-dichloro-2-nitrobenzaldehyde with ammonium acetate and acetic acid, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dichloroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups in the quinoline ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted quinolines with various functional groups.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Applications De Recherche Scientifique
4,5-Dichloroquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antimalarial, anticancer, and antibacterial agents.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes.
Chemical Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 4,5-Dichloroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The chloro and nitrile groups enhance its binding affinity to these targets, leading to inhibition or activation of specific pathways . For example, it may inhibit topoisomerase enzymes, leading to antiproliferative effects in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dichloroquinoline-3-carbonitrile
- 4,6-Dichloroquinoline-3-carbonitrile
- 4,8-Dichloroquinoline-3-carbonitrile
Uniqueness
4,5-Dichloroquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other dichloroquinoline derivatives . Its position of chloro and nitrile groups allows for selective reactions and interactions with molecular targets, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C10H4Cl2N2 |
|---|---|
Poids moléculaire |
223.05 g/mol |
Nom IUPAC |
4,5-dichloroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H4Cl2N2/c11-7-2-1-3-8-9(7)10(12)6(4-13)5-14-8/h1-3,5H |
Clé InChI |
RWIYVGXLXBJZMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=C(C(=C2C(=C1)Cl)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


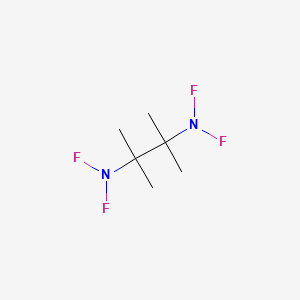
![[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B15292170.png)
![3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid (Apremilast Benzoic Acid)](/img/structure/B15292178.png)
![2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole](/img/structure/B15292183.png)
![(2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B15292190.png)
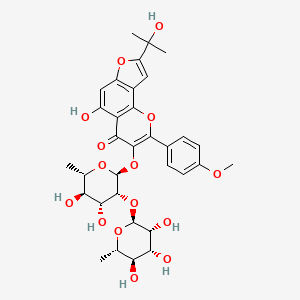


![5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B15292216.png)

